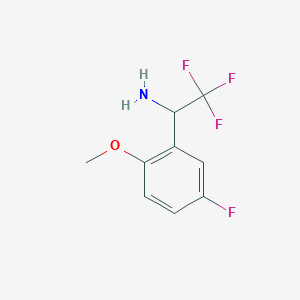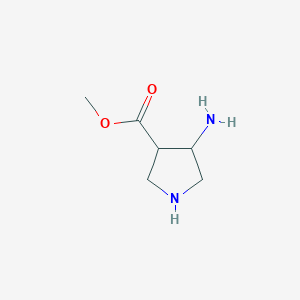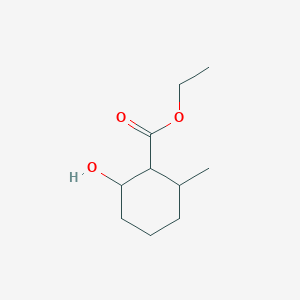![molecular formula C7H15ClN2O3 B13514761 [(4-Aminopentyl)carbamoyl]formicacidhydrochloride](/img/structure/B13514761.png)
[(4-Aminopentyl)carbamoyl]formicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Aminopentyl)carbamoyl]formic acid hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2. It is a derivative of formic acid and contains an aminopentyl group, making it a versatile compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Aminopentyl)carbamoyl]formic acid hydrochloride typically involves the reaction of 4-aminopentylamine with formic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
4-Aminopentylamine+Formic Acid+HCl→[(4-Aminopentyl)carbamoyl]formic acid hydrochloride
Industrial Production Methods
In industrial settings, the production of [(4-Aminopentyl)carbamoyl]formic acid hydrochloride involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, often involving precise temperature control and continuous monitoring of reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
[(4-Aminopentyl)carbamoyl]formic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aminopentyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted carbamoyl compounds .
Aplicaciones Científicas De Investigación
[(4-Aminopentyl)carbamoyl]formic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of [(4-Aminopentyl)carbamoyl]formic acid hydrochloride involves its interaction with specific molecular targets. The aminopentyl group allows the compound to bind to enzymes and proteins, modulating their activity. The formic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Carbamic Acid: A simpler compound with the formula H2NCOOH, used in the synthesis of carbamates and ureas.
Methyl Carbamate: An ester of carbamic acid, used in organic synthesis and as a pesticide.
Ethyl Carbamate: Another ester of carbamic acid, known for its use in the synthesis of pharmaceuticals.
Uniqueness
[(4-Aminopentyl)carbamoyl]formic acid hydrochloride is unique due to its aminopentyl group, which provides additional reactivity and versatility compared to simpler carbamates. This makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C7H15ClN2O3 |
|---|---|
Peso molecular |
210.66 g/mol |
Nombre IUPAC |
2-(4-aminopentylamino)-2-oxoacetic acid;hydrochloride |
InChI |
InChI=1S/C7H14N2O3.ClH/c1-5(8)3-2-4-9-6(10)7(11)12;/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12);1H |
Clave InChI |
ZZARAKNLWIMROH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCNC(=O)C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




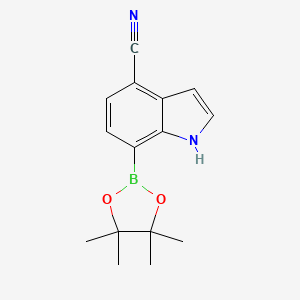
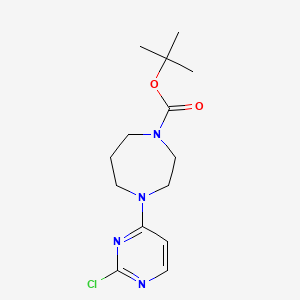
![(2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13514692.png)
![(Cyclopropylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13514699.png)

![4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13514708.png)
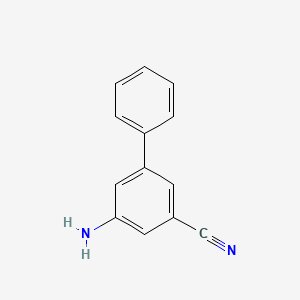
![Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate](/img/structure/B13514711.png)
